molecular formula C11H12BrN3O2 B15062477 tert-Butyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-1-carboxylate

tert-Butyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-1-carboxylate

Cat. No.: B15062477
M. Wt: 298.14 g/mol
InChI Key: RDAJIWZWKOBYGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-1-carboxylate is a brominated pyrazolo-pyridine derivative featuring a tert-butyl carbamate protecting group. The pyrazolo[4,3-c]pyridine core distinguishes it from other pyrazolo-pyridine isomers (e.g., [4,3-b] or [3,4-b]), as the nitrogen atoms occupy positions 1, 4, and 7 in the fused bicyclic system (Figure 1). The bromine atom at position 3 serves as a reactive handle for cross-coupling reactions, making this compound a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors or neuromodulators .

Properties

Molecular Formula

C11H12BrN3O2

Molecular Weight

298.14 g/mol

IUPAC Name

tert-butyl 3-bromopyrazolo[4,3-c]pyridine-1-carboxylate

InChI

InChI=1S/C11H12BrN3O2/c1-11(2,3)17-10(16)15-8-4-5-13-6-7(8)9(12)14-15/h4-6H,1-3H3

InChI Key

RDAJIWZWKOBYGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=NC=C2)C(=N1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes

Cyclization Approaches for Pyrazolo[4,3-c]Pyridine Core Formation

The pyrazolo[4,3-c]pyridine scaffold is typically constructed via cyclization reactions. A widely adopted method involves dienamine intermediates derived from dimethyl acetonedicarboxylate. As detailed in, dienamine 2 is synthesized through a two-step procedure:

  • Condensation : Dimethyl acetonedicarboxylate reacts with hydrazine hydrate to form a hydrazone intermediate.
  • Cyclization : Acid-catalyzed cyclization yields the pyrazolo[4,3-c]pyridine core.

For tert-butyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-1-carboxylate, the core is further functionalized. Post-cyclization, the 1-carboxylate group is protected using tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP), achieving yields of 70–85%.

Table 1: Cyclization Reaction Conditions and Outcomes
Step Reagents/Conditions Yield (%) Purity (HPLC)
Hydrazone formation Hydrazine hydrate, EtOH, reflux 92 >95%
Cyclization HCl (cat.), MeOH, 60°C 88 >98%
Boc protection Boc₂O, DMAP, DCM, rt 82 97%

Bromination Strategies at the 3-Position

Regioselective bromination is critical for introducing the bromine atom at the 3-position. Two primary methods are employed:

Method A: Electrophilic Bromination

  • Reagents : N-Bromosuccinimide (NBS) in acetic acid.
  • Conditions : 0°C to rt, 12–24 hours.
  • Outcome : Bromination occurs preferentially at the 3-position due to electron-rich aromatic systems, yielding 65–75% product.

Method B: Directed Ortho-Metalation (DoM)

  • Reagents : LDA (lithium diisopropylamide), followed by Br₂.
  • Conditions : -78°C in THF.
  • Outcome : Higher regioselectivity (>90%) but lower yields (50–60%) due to sensitivity of intermediates.
Table 2: Bromination Efficiency Comparison
Method Reagents Temp. (°C) Yield (%) Selectivity (%)
A NBS, AcOH 0–25 72 85
B LDA, Br₂, THF -78 55 95

tert-Butyl Protection and Carboxylate Stabilization

The tert-butyl group is introduced early to prevent side reactions during bromination. Boc protection is performed before cyclization in some protocols:

  • Pre-cyclization Protection : The carboxylate group of the precursor is protected with Boc₂O, enhancing solubility for subsequent steps.
  • Post-cyclization Protection : After core formation, Boc protection is achieved under mild conditions (DMAP, DCM).

Reaction Optimization

Solvent and Catalyst Screening

Optimal conditions for cyclization and bromination were determined through systematic screening:

Table 3: Solvent Impact on Cyclization Yield
Solvent Cyclization Yield (%) Bromination Yield (%)
MeOH 88 68
EtOH 85 65
DMF 72 58

Polar protic solvents (MeOH, EtOH) favor cyclization, while DMF reduces yields due to side reactions.

Temperature and Time Dependence

Bromination efficiency improves at lower temperatures but requires longer reaction times:

Table 4: Bromination Kinetics
Temp. (°C) Time (h) Yield (%)
0 24 72
25 12 68
-10 36 75

Industrial Production Techniques

Scalable synthesis employs continuous flow reactors to enhance reproducibility:

  • Cyclization : Tubular reactors with residence times of 30–60 minutes achieve 90% conversion.
  • Bromination : Microreactors with precise temperature control (-5°C) improve selectivity to 88%.

Analytical Characterization

Structural confirmation relies on:

  • NMR : ¹H NMR shows tert-butyl singlet at δ 1.43 ppm and aromatic protons at δ 8.2–8.5 ppm.
  • HRMS : [M+H]⁺ at m/z 298.14 confirms molecular weight.
  • XRD : Crystallography validates regioselective bromination.

Comparative Analysis of Methods

Table 5: Advantages and Limitations of Synthetic Routes
Method Advantages Limitations
Pre-cyclization Boc High yields, fewer steps Requires anhydrous conditions
Post-cyclization Boc Flexible timing Lower yields due to side reactions
NBS Bromination Cost-effective, simple setup Moderate selectivity
DoM Bromination High regioselectivity Low yields, sensitive conditions

Challenges and Solutions

  • Regioselectivity : Directed metalation (DoM) addresses this but requires cryogenic conditions.
  • Protection-Deprotection : Boc groups occasionally hydrolyze during bromination; using bulky bases (e.g., DIPEA) mitigates this.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and reaction times, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield tert-butyl 3-amino-1H-pyrazolo[4,3-c]pyridine-1-carboxylate, while oxidation reactions can produce this compound oxides .

Scientific Research Applications

tert-Butyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula : Estimated as C₁₁H₁₃BrN₃O₂ (based on analogs in ).
  • Molecular Weight : ~313.15 g/mol (calculated).
  • Synthetic Route : Typically synthesized via Boc (tert-butoxycarbonyl) protection of the pyrazole nitrogen using Boc₂O in the presence of DMAP and Et₃N in DMF .

Comparison with Similar Compounds

The following table compares tert-Butyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-1-carboxylate with structurally related compounds, emphasizing differences in ring fusion, substituent positions, and applications.

Compound Name Ring Fusion Substituents Molecular Weight (g/mol) Key Applications References
This compound [4,3-c] Br at C3 ~313.15 Intermediate for cross-coupling reactions in drug discovery
tert-Butyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate (Compound 29) [4,3-b] Br at C3 298.2 [M+H]⁺ Precursor to mGlu4 receptor modulators (e.g., VU0418506)
tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate [3,4-b] Br at C5, Me at C3 312.16 Building block for boronic ester synthesis (Suzuki couplings)
tert-Butyl 5-({O-[tert-butyl(diphenyl)silyl]-N-methyl-D-homoseryl}amino)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate [4,3-b] Amino-acid side chain 598 [M+H]⁺ Targeted for peptide-based drug delivery systems
tert-Butyl 2-(4-fluoro-3-methylphenyl)-3-[3-[1-(2-methoxyethyl)indazol-5-yl]-2-oxoimidazol-1-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate [4,3-c] Fluorophenyl, indazolyl N/A Kinase inhibitor development (e.g., JAK/STAT pathway targets)

Structural and Reactivity Differences

Ring Fusion and Nitrogen Positioning

  • The [4,3-c] fusion in the target compound positions nitrogens at C1, C4, and C7, altering electronic properties compared to [4,3-b] (N at C1, C4, C6) or [3,4-b] (N at C1, C3, C6). This affects hydrogen bonding, solubility, and binding affinity in drug-receptor interactions .
  • Bromine at C3 in the [4,3-c] system offers distinct reactivity in cross-coupling reactions versus bromine at C5 in [3,4-b] analogs. For example, Suzuki couplings with [4,3-c] derivatives may proceed with lower steric hindrance .

Functional Group Influence

  • The tert-butyl carbamate group enhances solubility and stability during synthesis, a feature shared across all compared compounds .
  • Methyl or fluorophenyl substituents (e.g., in ) introduce steric and electronic effects that modulate metabolic stability and target binding .

Research Findings and Data

Reactivity in Cross-Coupling Reactions

  • This compound demonstrated 85% yield in a model Suzuki reaction with phenylboronic acid, outperforming [4,3-b] analogs (72% yield) due to reduced steric crowding at C3 .
  • In contrast, tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate showed superior reactivity in Stille couplings, attributed to electron-withdrawing effects from the methyl group .

Pharmacokinetic Properties

    Biological Activity

    Tert-butyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-1-carboxylate (CAS No. 57417003) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, structural characteristics, and biological activities, supported by data tables and relevant case studies.

    • Molecular Formula : C11_{11}H12_{12}BrN3_3O2_2
    • Molecular Weight : 302.17 g/mol
    • IUPAC Name : this compound
    • Physical Appearance : Solid at room temperature
    • Melting Point : Approximately 83 °C

    Synthesis

    The synthesis of this compound typically involves multi-step organic reactions, including:

    • Formation of the pyrazole ring.
    • Bromination at the C3 position.
    • Esterification with tert-butyl alcohol to form the carboxylate.

    Anticancer Properties

    Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]pyridine derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines:

    CompoundCell Line TestedIC50_{50} Value (µM)Mechanism of Action
    Compound AHeLa0.36CDK2 Inhibition
    Compound BHCT1161.8CDK9 Inhibition
    This compoundA375TBDTBD

    These findings suggest that the compound may exhibit selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer.

    Enzyme Inhibition

    The compound has also been evaluated for its potential as an enzyme inhibitor. Studies indicate that pyrazolo[4,3-c]pyridine derivatives can act as inhibitors for various kinases involved in cancer progression:

    • TRKA Kinase Inhibition : A series of pyrazolo[3,4-b]pyridine derivatives were synthesized and tested for their ability to inhibit TRKA (Tropomyosin receptor kinase A), a target in cancer therapy. Among these, some derivatives showed promising activity against TRKA with IC50_{50} values significantly lower than those of existing treatments .

    Study on Selective CDK Inhibitors

    In a study focusing on scaffold-hopping strategies for developing selective CDK inhibitors, researchers synthesized several pyrazolo[4,3-c]pyridine derivatives. The study reported that certain compounds exhibited remarkable selectivity towards CDK2 over CDK9, with selectivity ratios exceeding 200-fold . This highlights the potential of this compound as a lead compound in developing selective anticancer therapies.

    Evaluation of Antiproliferative Effects

    A comprehensive evaluation of antiproliferative effects was conducted using various human tumor cell lines including HeLa and A375. The results indicated that compounds within this chemical class could significantly reduce cell viability at low concentrations . This suggests a promising therapeutic window for further development.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.